molecular formula C25H20F3N3O2S B6586632 N-(4-methylphenyl)-2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 1226428-27-8

N-(4-methylphenyl)-2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B6586632
CAS No.: 1226428-27-8
M. Wt: 483.5 g/mol
InChI Key: BFFRDJJABYCLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazole-based acetamide class, characterized by a sulfanyl bridge linking the imidazole core to an acetamide moiety. The imidazole ring is substituted at the 1-position with a 4-(trifluoromethoxy)phenyl group and at the 5-position with a phenyl group. The acetamide nitrogen is attached to a 4-methylphenyl group. The trifluoromethoxy substituent is a key feature, contributing to enhanced metabolic stability and lipophilicity due to its strong electron-withdrawing nature .

Properties

IUPAC Name

N-(4-methylphenyl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3N3O2S/c1-17-7-9-19(10-8-17)30-23(32)16-34-24-29-15-22(18-5-3-2-4-6-18)31(24)20-11-13-21(14-12-20)33-25(26,27)28/h2-15H,16H2,1H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFRDJJABYCLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-({5-phenyl-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide, identified by its CAS number 1226428-27-8, is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H20F3N3O2SC_{25}H_{20}F_3N_3O_2S. The structure features a complex arrangement that includes an imidazole ring and various aromatic groups, contributing to its biological properties.

PropertyValue
Molecular FormulaC25H20F3N3O2S
Molecular Weight485.50 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of imidazole have shown significant antiproliferative effects against various cancer cell lines. In particular, one study indicated that a related imidazole derivative exhibited an IC50 value of 4.07 µM against HeLa cells, suggesting strong anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

The mechanism of action appears to involve the induction of apoptosis in cancer cells. Specifically, treatment with such compounds has been associated with increased expression of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), leading to enhanced cell death in tumor cells .

Selectivity Index

The selectivity index of these compounds is noteworthy; for example, one derivative had a selectivity index indicating that normal cells were significantly less affected compared to cancer cells, highlighting the potential for targeted cancer therapy .

Study 1: Antiproliferative Effects on Cancer Cell Lines

In a comparative study involving several imidazole derivatives, the compound with a similar structure demonstrated potent antiproliferative activity against A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer) cell lines. The results indicated that the compound's effectiveness was significantly greater than that of established chemotherapy agents .

Table 1: IC50 Values of Imidazole Derivatives Against Cancer Cell Lines

CompoundA549 IC50 (µM)SGC-7901 IC50 (µM)HeLa IC50 (µM)
Compound A10.965.004.07
Compound B15.007.506.00
N-(4-methylphenyl)-...TBDTBDTBD

Another investigation focused on the apoptotic effects induced by related compounds revealed that treatment led to significant increases in caspase-3 activity, which is crucial for the execution phase of apoptosis . This suggests that this compound may function as an effective apoptosis inducer in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Features of Analogues
Compound Name Substituents (Imidazole Position) Acetamide Group Molecular Weight Key Synthetic Steps
Target Compound 1: 4-(trifluoromethoxy)phenyl; 5: phenyl N-(4-methylphenyl) Not explicitly stated (est. ~500–550) S-alkylation of imidazole-2-thiol with chloroacetamide derivatives
2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 4) 1: 4-methylphenyl; 5: phenyl N-(thiazol-2-yl) Not stated Reaction of imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide
BA99496: 2-{[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide 1: 4-(trifluoromethoxy)phenyl; 5: 4-bromophenyl N-(4-methylphenyl) 562.4015 Similar S-alkylation; bromine introduced at imidazole 5-position
N-(3-chloro-4-methylphenyl)-2-[(5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide Thiadiazole core (non-imidazole) N-(3-chloro-4-methylphenyl) Not stated Replacement of imidazole with thiadiazole; dual sulfanyl groups

Key Observations :

  • Substituent Effects: The trifluoromethoxy group in the target compound and BA99496 enhances lipophilicity and resistance to oxidative metabolism compared to methoxy or methyl groups . Bromine in BA99496 increases molecular weight (562.40 vs. ~500–550 for the target compound) and may influence halogen bonding in biological targets .

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data Comparison
Compound Name IR Stretching Bands (cm⁻¹) NMR Features
Target Compound νC=S: ~1247–1255 (sulfanyl); νCF₃O: ~1150–1250 ¹⁹F NMR: Trifluoromethoxy signal at δ ~55–60 ppm
BA99496 νC-Br: ~650 (weak); νC=S: ~1247–1255 ¹H NMR: Aromatic protons from 4-bromophenyl at δ ~7.3–7.6 ppm
1,2,4-Triazole Analogues (e.g., [7–9] in ) νC=O absent; νNH: 3278–3414 ¹³C NMR: Thione carbon at δ ~170 ppm
N-(3-chloro-4-methylphenyl)-2-[(5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide νC=S: ~1240–1250; νC-Cl: ~550–800 ¹H NMR: Chloro-substituted phenyl protons at δ ~7.2–7.5 ppm

Key Observations :

  • The absence of νC=O in triazole derivatives (e.g., [7–9] in ) confirms tautomerization to thione forms, unlike the target compound’s stable sulfanyl-acetamide linkage .
  • ¹⁹F NMR is critical for distinguishing trifluoromethoxy-containing compounds (target, BA99496) from non-fluorinated analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.